molecular formula C22H16N2O5S2 B11037076 (2E)-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile

(2E)-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile

Cat. No.: B11037076
M. Wt: 452.5 g/mol
InChI Key: JDVGNPQKZGIEJY-CVJNMRINSA-N
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Description

[5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is a complex organic compound with a unique structure that combines elements of benzodioxole, thiazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Key reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated synthesis and real-time monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16N2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

(2E)-2-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C22H16N2O5S2/c1-3-24-21(25)19(11-15-6-9-17-18(10-15)29-13-28-17)30-22(24)20(12-23)31(26,27)16-7-4-14(2)5-8-16/h3-11H,1,13H2,2H3/b19-11+,22-20+

InChI Key

JDVGNPQKZGIEJY-CVJNMRINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C=C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C=C)C#N

Origin of Product

United States

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